Synthesis and Characterization of 3-Amino-5-nitrophenylboronic Acid: A Technical Guide
Synthesis and Characterization of 3-Amino-5-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-5-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both an electron-donating amino group and an electron-withdrawing nitro group, this compound serves as a versatile intermediate for the synthesis of a wide range of complex organic molecules, including kinase inhibitors and other therapeutic agents.[1] This document outlines a plausible synthetic pathway, summarizes key physicochemical properties, and details characterization methods.
Physicochemical Properties
The fundamental properties of 3-Amino-5-nitrophenylboronic acid and its hydrochloride salt are summarized below.
| Property | 3-Amino-5-nitrophenylboronic acid | 3-Amino-5-nitrophenylboronic acid HCl |
| CAS Number | 89466-05-7 | 389621-79-8[2] |
| Molecular Formula | C₆H₇BN₂O₄[3] | C₆H₇BN₂O₄•HCl[2] |
| Molecular Weight | 181.94 g/mol [3] | 218.4 g/mol [2] |
| Appearance | Yellow powder[4] | Not specified |
| Storage | Sealed in dry, Store in Refrigerator (2 to 8 °C)[4] | Not specified |
Synthesis Pathway
Caption: Proposed multi-step synthesis of 3-Amino-5-nitrophenylboronic acid.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis and a general protocol for characterization.
Synthesis of 3-Amino-5-nitrophenylboronic acid
Step 1: Synthesis of 1-Bromo-3,5-dinitrobenzene from 3,5-Dinitroaniline
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To a stirred solution of 3,5-dinitroaniline in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
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The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid.
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The reaction mixture is warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt.
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After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-bromo-3,5-dinitrobenzene.
Step 2: Synthesis of 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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A mixture of 1-bromo-3,5-dinitrobenzene, bis(pinacolato)diboron, potassium acetate, and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is suspended in anhydrous dioxane in a reaction flask.
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The mixture is degassed and then heated at 80 °C under a nitrogen atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated.
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The crude product is purified by column chromatography to yield the desired pinacol ester.
Step 3: Selective Reduction to 3-Amino-5-nitrophenylboronic acid Pinacol Ester
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The 2-(3,5-dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in a suitable solvent mixture, such as ethanol/water.
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A reducing agent, such as sodium dithionite (Na₂S₂O₄) or iron powder with ammonium chloride, is added portion-wise at room temperature.
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The reaction is stirred until the starting material is consumed (monitored by TLC).
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The reaction mixture is filtered, and the filtrate is concentrated. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
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Purification by column chromatography provides the 3-amino-5-nitrophenylboronic acid pinacol ester.
Step 4: Hydrolysis to 3-Amino-5-nitrophenylboronic acid
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The pinacol ester from the previous step is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl).
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The mixture is stirred at room temperature until the deprotection is complete.
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The organic solvent is removed under reduced pressure, and the aqueous solution is neutralized to precipitate the product.
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The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-5-nitrophenylboronic acid.
Characterization Workflow
A general workflow for the characterization of the synthesized 3-Amino-5-nitrophenylboronic acid is depicted below.
Caption: General workflow for the characterization of 3-Amino-5-nitrophenylboronic acid.
Spectroscopic and Analytical Data
While specific experimental data for 3-Amino-5-nitrophenylboronic acid is not available in the cited literature, the following tables provide characterization data for the closely related precursor compounds, 3-nitrophenylboronic acid and 3-aminophenylboronic acid, which can serve as a reference.
Characterization Data for 3-Nitrophenylboronic Acid
| Technique | Data |
| Melting Point | 284-285 °C (dec.) |
| ¹H NMR | Spectral data available, but specific shifts and coupling constants not detailed in the search results. |
| ¹³C NMR | Spectral data available, but specific shifts not detailed in the search results. |
| IR (FTIR) | Spectra available from various sources. |
| Mass Spec. | Molecular Weight: 166.93 g/mol . |
Characterization Data for 3-Aminophenylboronic acid
| Technique | Data |
| Melting Point | Not specified in search results. |
| ¹H NMR | Spectral data available, but specific shifts and coupling constants not detailed in the search results. |
| ¹¹B NMR | Spectral data available. |
| IR (FTIR) | Spectra available from various sources. |
| Mass Spec. | Molecular Weight: 136.95 g/mol . |
Conclusion
3-Amino-5-nitrophenylboronic acid is a key synthetic intermediate with significant potential in drug discovery and materials science. This guide provides a plausible synthetic route and a framework for its characterization. Further research is warranted to establish a definitive, optimized synthesis and to fully characterize the compound with modern analytical techniques. The availability of such data will undoubtedly accelerate its application in the development of novel chemical entities.
